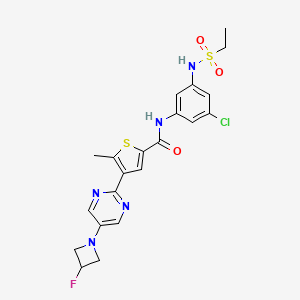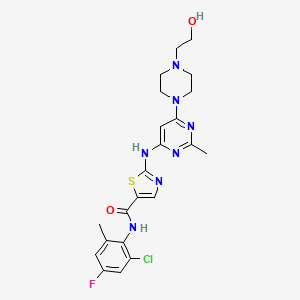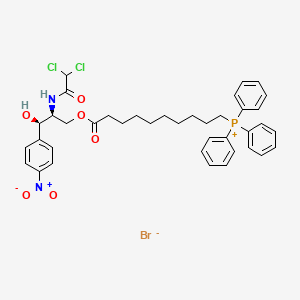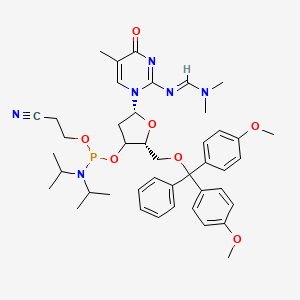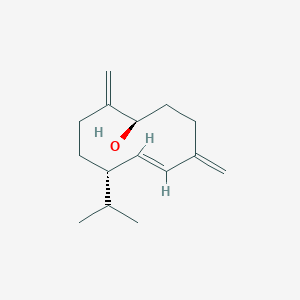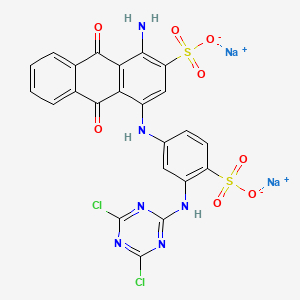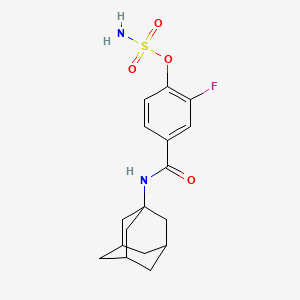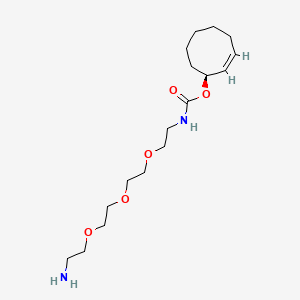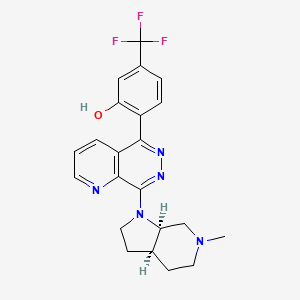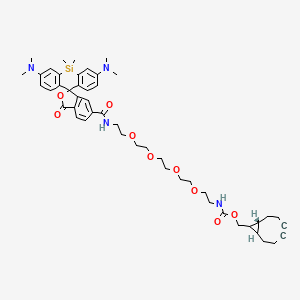
SiR-PEG4-BCN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SiR-PEG4-BCN is a fluorescent dye and a click chemistry reagent. It contains a bicyclo[6.1.0]non-4-yne (BCN) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is particularly useful in bioorthogonal chemistry due to its ability to react under mild conditions without the need for a catalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SiR-PEG4-BCN involves the conjugation of a silicon rhodamine (SiR) fluorophore with a polyethylene glycol (PEG) linker and a BCN group. The reaction typically involves the following steps:
Synthesis of SiR Fluorophore: The SiR fluorophore is synthesized through a series of reactions involving the condensation of a rhodamine derivative with a silicon-containing compound.
Attachment of PEG Linker: The PEG linker is attached to the SiR fluorophore through a nucleophilic substitution reaction.
Conjugation with BCN Group: The BCN group is introduced through a click chemistry reaction, where the BCN group is conjugated to the PEG linker
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product. The production is typically carried out in a controlled environment to prevent contamination and degradation of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
SiR-PEG4-BCN primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly specific and efficient, making it ideal for bioorthogonal applications .
Common Reagents and Conditions
Reagents: Azide-containing molecules are the primary reagents used in reactions with this compound.
Conditions: The reactions are typically carried out under mild conditions, such as room temperature and neutral pH, without the need for a catalyst
Major Products
The major products formed from the reaction of this compound with azide-containing molecules are triazole-linked conjugates. These conjugates retain the fluorescent properties of the SiR fluorophore, making them useful for imaging and labeling applications .
Wissenschaftliche Forschungsanwendungen
SiR-PEG4-BCN has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in bioorthogonal labeling of biomolecules, such as proteins, nucleic acids, and lipids, for imaging and tracking in live cells
Medicine: Utilized in the development of diagnostic tools and targeted drug delivery systems
Industry: Applied in the production of fluorescent probes and sensors for various analytical applications
Wirkmechanismus
The mechanism of action of SiR-PEG4-BCN involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The BCN group in this compound reacts with azide-containing molecules to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with natural biological processes, making it ideal for in vivo applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SiR-PEG4-N3: Similar to SiR-PEG4-BCN but contains an azide group instead of a BCN group.
SiR-PEG4-DBCO: Contains a dibenzocyclooctyne (DBCO) group, another bioorthogonal reactive group.
Uniqueness
This compound is unique due to its BCN group, which allows for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions under mild conditions without the need for a catalyst. This makes it highly suitable for bioorthogonal applications, particularly in live-cell imaging and labeling .
Eigenschaften
Molekularformel |
C48H62N4O9Si |
|---|---|
Molekulargewicht |
867.1 g/mol |
IUPAC-Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[[3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C48H62N4O9Si/c1-51(2)34-14-17-40-43(30-34)62(5,6)44-31-35(52(3)4)15-18-41(44)48(40)42-29-33(13-16-38(42)46(54)61-48)45(53)49-19-21-56-23-25-58-27-28-59-26-24-57-22-20-50-47(55)60-32-39-36-11-9-7-8-10-12-37(36)39/h13-18,29-31,36-37,39H,9-12,19-28,32H2,1-6H3,(H,49,53)(H,50,55)/t36-,37+,39? |
InChI-Schlüssel |
BOBFUSGLBBAKFU-AAZKRURQSA-N |
Isomerische SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCNC(=O)OCC6[C@H]7[C@@H]6CCC#CCC7)C(=O)O3 |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCNC(=O)OCC6C7C6CCC#CCC7)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)

